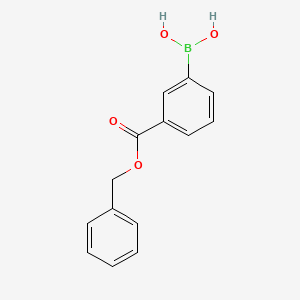

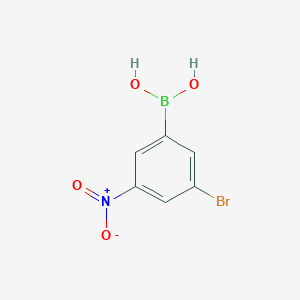

![molecular formula C14H7ClO3 B1271589 3-氧代-3H-苯并[f]色烯-2-甲酰氯 CAS No. 71942-38-6](/img/structure/B1271589.png)

3-氧代-3H-苯并[f]色烯-2-甲酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

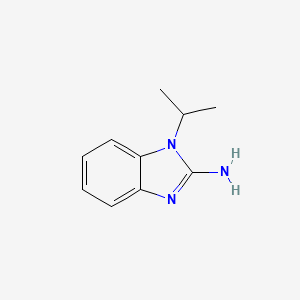

Chromene derivatives, such as 3-Oxo-3H-benzo[f]chromene-2-carbonyl chloride, are significant heterocycles in bio-organic chemistry, often found in natural products and pharmaceuticals. Their importance is underscored by the increasing interest in the synthesis of the heterocyclic chromene ring structure and the determination of their X-ray crystal structures, which are crucial for understanding their biological activities .

Synthesis Analysis

The synthesis of chromene derivatives can be achieved through various methods. For instance, methyl 3-oxo-3H-benzo[f]chromene-1-carboxylate was synthesized using a new procedure that involved crystallization from an acetonitrile-benzene solution at room temperature, yielding reddish crystals with a 56% yield . Novel trifluoromethyl-1H-benzo[f]chromenes have been synthesized using 2-oxoimidazolidine-1,3-disulfonic acid as a recoverable catalyst in a one-pot procedure at room temperature, without the need for additional organic solvents . Additionally, 2-amino-8-oxo-tetrahydro-4H-chromene-3-carbonitriles were synthesized via a tandem Michael addition-cyclization reaction, with an enantioselective synthesis achieved using a cinchona alkaloid-derived thiourea catalyst . Furthermore, 3-amino-1-aryl-9-methoxy-5,6-dihydro-1H-benzo[f]chromene-2-carbonitriles were synthesized in aqueous media using triethylbenzylammonium chloride as a catalyst, highlighting an environmentally friendly approach with good yields .

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by various bond lengths and angles that are consistent with previously reported structures. For example, the covalent bonds in methyl 3-oxo-3H-benzo[f]chromene-1-carboxylate are found to be normal, with specific bond lengths and angles at the oxygen atoms that are almost the same as in previous reports. The methyl group is approximately in the plane of the adjacent atoms, suggesting electron donation to the carbonyl group. The carbonyl group is approximately perpendicular to the adjacent plane, likely due to steric interactions. Additionally, π-π ring stacking is observed within the crystals, which is attributed to the presence of parallel aromatic naphthalene rings that stabilize the crystal packing .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of chromene derivatives are diverse and can include condensation, Michael addition, and cyclization reactions. The use of various catalysts, such as 2-oxoimidazolidine-1,3-disulfonic acid and cinchona alkaloid-derived thiourea, facilitates these reactions and can lead to the formation of novel compounds with potential biological activities . The ability to perform these reactions in aqueous media and without additional organic solvents is also noteworthy, as it represents a step towards greener and more sustainable chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives are determined through various analytical techniques, including melting point measurements, elemental analyses, IR, 1H NMR, and X-ray analysis. The melting points, elemental composition, and spectroscopic data are consistent with the structures of the synthesized compounds. The environmental friendliness of the synthesis methods and the potential for catalyst recovery and recycling are also important aspects of their physical and chemical properties .

科学研究应用

抗增殖潜力和荧光特性

- 3-氧代-3H-苯并[f]色烯-2-甲酸衍生物在抑制人非小细胞肺癌(NSCLC)细胞系增殖方面显示出有希望的结果。特别是,一些衍生物通过诱导凋亡、阻滞细胞周期和增加细胞内活性氧(ROS)水平表现出强抗增殖活性,表明其作为抗肿瘤剂的潜力。此外,某些具有低细胞毒性的化合物表现出优异的荧光特性,使其作为生物成像的荧光探针非常有效(Fu 等人,2015)。

环境友好型合成

- 已开发出一种使用纳米结构焦磷酸盐 Na2CaP2O7 作为催化剂的绿色化学合成方法来合成 2-氨基色烯。该工艺提供了一种替代的、环境友好的策略来生产这些化合物,具有高原子经济性和低废物,进一步提高了它们在科学研究中的效用(Solhy 等人,2010)。

合成和抗菌活性

- 已合成出新的 3H-苯并[f]色烯-3-酮衍生物,其中包含非甾体抗炎药部分。这些化合物已被评估其抗癌和抗菌活性,其中一些与标准药物相比显示出良好的活性,表明其作为治疗剂的潜力(Jaber 等人,2020)。

合成衍生物的抗菌作用

- 对 4-羟基色烯-2-酮的新衍生物合成的研究显示出对金黄色葡萄球菌、大肠杆菌和蜡样芽胞杆菌等菌株的显着抗菌活性。这表明这些化合物在开发新的抗菌剂中具有潜在的应用(Behrami & Dobroshi, 2019)。

在水性介质中合成

- 已在水性介质中合成了 3-氨基-1-芳基-9-甲氧基-5,6-二氢-1H-苯并[f]色烯-2-甲腈,证明了使用水性介质合成复杂有机化合物的环境效益和效率(Shi 等人,2006)。

作用机制

Target of Action

The primary targets of 3-Oxo-3H-benzo[f]chromene-2-carbonyl chloride, also known as 5,6-Benzocoumarin-3-Carbonyl Chloride, are the A549 and NCI-H460 human non-small cell lung cancer (NSCLC) cell lines . These cell lines are often used in research as models for studying the mechanisms of lung cancer and testing potential therapeutic agents.

Mode of Action

The compound interacts with its targets by inhibiting cell proliferation .

Biochemical Pathways

The affected biochemical pathways are those involved in cell proliferation, apoptosis, and the cell cycle . The compound’s action leads to downstream effects such as the inhibition of cell growth and the induction of cell death, which are key processes in the treatment of cancer.

Result of Action

The compound exhibits strong antiproliferative activity against the A549 and NCI-H460 NSCLC cell lines . This suggests that it may be a potent antitumor agent. In addition, one of the derivatives of this compound, 6g, has been found to have excellent fluorescence properties and could potentially be used as an effective fluorescence probe for biological imaging .

属性

IUPAC Name |

3-oxobenzo[f]chromene-2-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClO3/c15-13(16)11-7-10-9-4-2-1-3-8(9)5-6-12(10)18-14(11)17/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZXZSPGHNLGPIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365804 |

Source

|

| Record name | 3-Oxo-3H-benzo[f]chromene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71942-38-6 |

Source

|

| Record name | 3-Oxo-3H-benzo[f]chromene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-Benzocoumarin-3-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate](/img/structure/B1271513.png)

![2-[(1-Isopropyl-1H-benzimidazol-2-YL)amino]ethanol](/img/structure/B1271521.png)